Cas no 2228038-08-0 (rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate)

rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate
- EN300-1894565
- 2228038-08-0
- rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate
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- Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-4-5-11(10-17)6-7-12-9-13(12)16/h11-13H,4-10,16H2,1-3H3/t11?,12-,13-/m1/s1
- InChI Key: BHBDUMRADHRGNZ-VFRRUGBOSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C1)CC[C@@H]1C[C@H]1N)=O
Computed Properties
- Exact Mass: 268.215078140g/mol
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.6Ų
rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894565-1g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 1g |
$1515.0 | 2023-09-18 | ||
Enamine | EN300-1894565-5g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 5g |
$4391.0 | 2023-09-18 | ||
Enamine | EN300-1894565-10g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1894565-2.5g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 2.5g |
$2969.0 | 2023-09-18 | ||
Enamine | EN300-1894565-0.25g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1894565-5.0g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1894565-0.05g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1894565-10.0g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1894565-0.5g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1894565-1.0g |
rac-tert-butyl 3-{2-[(1R,2R)-2-aminocyclopropyl]ethyl}piperidine-1-carboxylate |
2228038-08-0 | 1g |
$1515.0 | 2023-06-01 |
rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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2. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate
Latest Research on rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate (CAS: 2228038-08-0) in Chemical Biology and Pharmaceutical Applications
The compound rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate (CAS: 2228038-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative, characterized by its cyclopropylamine moiety, has shown promising potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of this compound via a palladium-catalyzed cyclopropanation strategy, achieving >99% ee for the (1R,2R)-enantiomer. The research highlighted its utility as a building block for novel G protein-coupled receptor (GPCR) modulators, particularly in the development of next-generation analgesics with reduced side-effect profiles. Molecular docking simulations revealed that the cyclopropylamine group facilitates unique binding interactions with opioid receptor subtypes.
In neuropharmacology applications, a team at MIT reported (Nature Chemical Biology, 2024) that derivatives of 2228038-08-0 exhibit remarkable blood-brain barrier permeability while maintaining metabolic stability. The tert-butyl carbamate protecting group was found to significantly influence the compound's pharmacokinetic properties, with in vivo studies showing a half-life extension of approximately 3-fold compared to unprotected analogs. These findings position the molecule as a valuable scaffold for CNS-targeted therapeutics.
Ongoing clinical research (Phase I trials as of Q2 2024) is investigating the safety profile of rac-tert-butyl 3-{2-(1R,2R)-2-aminocyclopropylethyl}piperidine-1-carboxylate as a potential treatment for neuropathic pain. Preliminary results indicate dose-dependent efficacy with no observed cardiotoxicity at therapeutic concentrations - a significant advantage over existing medications. The compound's unique three-dimensional structure appears to minimize off-target interactions while maintaining high receptor affinity.
From a chemical biology perspective, recent cryo-EM studies have illuminated how the cyclopropyl constraint in 2228038-08-0 derivatives induces preferential receptor conformations in transmembrane proteins. This property is being exploited in the design of biased agonists for precision medicine applications, particularly in pain management and neurodegenerative disorders. The compound's versatility is further demonstrated by its incorporation into PROTAC molecules targeting disease-relevant proteins for degradation.
Future research directions include exploring the compound's potential in immuno-oncology (early preclinical data shows modulation of checkpoint proteins) and as a scaffold for developing covalent inhibitors through strategic modification of the piperidine nitrogen. The pharmaceutical industry has shown increasing interest in this chemical entity, with several major companies filing recent patents covering novel synthetic routes and therapeutic applications of 2228038-08-0 derivatives.
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